5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin moiety, an oxazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . This intermediate is then further reacted with various alkyl or aryl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for pH control and reagent addition can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The oxazole ring can be reduced to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinones, while reduction of the oxazole ring can produce dihydro derivatives.
Scientific Research Applications
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and enzyme inhibitory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-benzenesulfonamide derivatives
Uniqueness
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of a benzodioxin moiety, an oxazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-21(14-5-3-2-4-6-14)19(22)15-12-17(25-20-15)13-7-8-16-18(11-13)24-10-9-23-16/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
QETPXXOWIZHCLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.